molecular formula C9H11F2N3O8P-3 B12309510 Gemcitabine monophosphate sodium salt hydrate

Gemcitabine monophosphate sodium salt hydrate

Cat. No.: B12309510
M. Wt: 358.17 g/mol
InChI Key: QCUZIHKZEKIKPJ-OSZBKLCCSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemcitabine monophosphate sodium salt hydrate is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is a cytidine analog with two fluorine atoms replacing the hydroxyl groups on the ribose. This compound is primarily used in the treatment of various cancers, including pancreatic, ovarian, and non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gemcitabine monophosphate sodium salt hydrate is synthesized through the phosphorylation of gemcitabine. The process involves the use of deoxycytidine kinase to convert gemcitabine into gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and gemcitabine triphosphate .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, typically using nucleoside transporters for cellular uptake and intracellular conversion. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Gemcitabine monophosphate sodium salt hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gemcitabine monophosphate sodium salt hydrate has a wide range of scientific research applications:

Mechanism of Action

Gemcitabine monophosphate sodium salt hydrate exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine monophosphate, which is then converted to gemcitabine diphosphate and triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, leading to the arrest of tumor growth and apoptosis of malignant cells . The compound also inhibits ribonucleotide reductase, resulting in the depletion of deoxyribonucleotide pools necessary for DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Cytarabine (Ara-C)
  • Fludarabine
  • Cladribine

Uniqueness

Gemcitabine monophosphate sodium salt hydrate is unique due to its fluorine substitutions, which enhance its stability and efficacy compared to other nucleoside analogs. It has a broader spectrum of antitumor activity and is effective in treating a wider range of cancers .

Properties

Molecular Formula

C9H11F2N3O8P-3

Molecular Weight

358.17 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphate

InChI

InChI=1S/C9H11F2N3O4.H3O4P/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;1-5(2,3)4/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);(H3,1,2,3,4)/p-3/t4-,6-,7-;/m1./s1

InChI Key

QCUZIHKZEKIKPJ-OSZBKLCCSA-K

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[O-]P(=O)([O-])[O-]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.[O-]P(=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.